molecular formula C11H10N2OS B2854219 1-(Quinazolin-4-ylsulfanyl)propan-2-one CAS No. 31737-24-3

1-(Quinazolin-4-ylsulfanyl)propan-2-one

Cat. No.: B2854219
CAS No.: 31737-24-3
M. Wt: 218.27
InChI Key: YBENZRYYRGWNEU-UHFFFAOYSA-N
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Description

1-(Quinazolin-4-ylsulfanyl)propan-2-one is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have been widely studied due to their diverse biological activities and potential therapeutic applications . This compound features a quinazoline ring system attached to a propan-2-one moiety via a sulfanyl linkage, making it a unique structure with potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline ring . The sulfanylpropan-2-one moiety can then be introduced through a nucleophilic substitution reaction using a suitable thiol reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(Quinazolin-4-ylsulfanyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(Quinazolin-4-ylsulfanyl)propan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazoline ring system can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfanylpropan-2-one moiety may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Quinazolin-4-ylsulfanyl)propan-2-one is unique due to its combination of a quinazoline ring system with a sulfanylpropan-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-quinazolin-4-ylsulfanylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8(14)6-15-11-9-4-2-3-5-10(9)12-7-13-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBENZRYYRGWNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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